molecular formula C27H27BrN2O6 B15085695 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-89-8

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B15085695
CAS No.: 477729-89-8
M. Wt: 555.4 g/mol
InChI Key: IRDVRXCCKIFICS-STBIYBPSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of 4-Butoxyphenoxyacetic acid: This is achieved by reacting 4-butoxyphenol with chloroacetic acid in the presence of a base.

    Acylation: The 4-butoxyphenoxyacetic acid is then acylated with hydrazine to form the carbohydrazide derivative.

    Coupling Reaction: The carbohydrazide derivative is coupled with 2-methoxyphenyl 3-bromobenzoate under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research or potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific substituents, which may confer distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

477729-89-8

Molecular Formula

C27H27BrN2O6

Molecular Weight

555.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C27H27BrN2O6/c1-3-4-14-34-22-9-11-23(12-10-22)35-18-26(31)30-29-17-19-8-13-24(25(15-19)33-2)36-27(32)20-6-5-7-21(28)16-20/h5-13,15-17H,3-4,14,18H2,1-2H3,(H,30,31)/b29-17+

InChI Key

IRDVRXCCKIFICS-STBIYBPSSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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